molecular formula C9H6F3N3 B6338674 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine CAS No. 1146081-30-2

7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine

Cat. No.: B6338674
CAS No.: 1146081-30-2
M. Wt: 213.16 g/mol
InChI Key: GKDPKHXSLLWANT-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine (CAS 190273-74-6) is a high-purity naphthyridine derivative of significant interest in medicinal chemistry for the development of novel anti-infective agents. Naphthyridines, nitrogen-containing heterocyclic compounds, are recognized for their broad spectrum of pharmacological activities, with antimicrobial properties being a primary research focus . The 1,8-naphthyridine scaffold serves as the core structure for several established antibacterial agents, most notably nalidixic acid, the first quinolone antibiotic, which inhibits bacterial DNA replication by targeting the A subunit of DNA gyrase . The incorporation of the trifluoromethyl group, as seen in this compound, is a common strategy in rational drug design to modulate key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing the potential for activity against resistant pathogens . Researchers are actively exploring this and related naphthyridine derivatives to combat the global health threat of multidrug-resistant bacteria . Recent studies highlight that 1,8-naphthyridine derivatives can exhibit a synergistic effect when used in combination with fluoroquinolone antibiotics, significantly enhancing the activity of drugs like norfloxacin and ofloxacin against multi-resistant strains of Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . This makes this compound a valuable scaffold for the synthesis of novel compounds and for investigations into new mechanisms for overcoming antibiotic resistance. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

7-(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-5-2-4-7(13)15-8(5)14-6/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDPKHXSLLWANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Trifluoromethyl-2-aminopyridine

The critical intermediate, 6-trifluoromethyl-2-aminopyridine, can be synthesized via directed metalation or cross-coupling strategies. For example, 2-aminopyridine undergoes lithiation at position 6 using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with trifluoromethyl iodide. Alternatively, palladium-catalyzed coupling of 6-bromo-2-aminopyridine with a trifluoromethyl source (e.g., CF3Cu or Umemoto’s reagent) achieves the substitution.

Cyclization with EMME

Reaction of 6-trifluoromethyl-2-aminopyridine with EMME in diphenyl ether at 250°C yields ethyl-7-trifluoromethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 4-oxo intermediate, which is reduced to the amine via catalytic hydrogenation or ammonolysis.

Key Conditions

  • Solvent: Diphenyl ether

  • Temperature: 250°C

  • Yield (cyclization step): ~60–70% (based on analogous reactions)

Friedlander Reaction with Trifluoromethyl Ketones

The Friedlander reaction offers a direct route to construct the 1,8-naphthyridine scaffold by condensing 2-aminonicotinaldehyde with α-trifluoromethyl ketones.

Preparation of 2-Aminonicotinaldehyde

2-Aminonicotinaldehyde is synthesized via oxidation of 2-aminonicotinyl alcohol using Dess-Martin periodinane in dichloromethane. Alternatively, Vilsmeier-Haack formylation of 2-aminopyridine derivatives introduces the aldehyde group.

Cyclocondensation with 1,1,1-Trifluoroacetone

Heating 2-aminonicotinaldehyde with 1,1,1-trifluoroacetone in ethanol under acidic conditions (e.g., HCl or p-toluenesulfonic acid) triggers cyclization. The reaction proceeds via enamine formation, followed by intramolecular aldol condensation to yield 7-trifluoromethyl-[1,naphthyridin-2-amine.

Optimization Insights

  • Catalyst: p-TsOH (10 mol%)

  • Solvent: Ethanol, reflux

  • Yield: ~50–65% (extrapolated from similar substrates)

Meth-Cohn Reaction Followed by Amination

The Meth-Cohn reaction provides access to halogenated naphthyridines, which serve as intermediates for further functionalization.

Synthesis of 2-Chloro-7-trifluoromethyl-1,8-naphthyridine

N-(Pyridin-2-yl)acetamide is treated with Vilsmeier’s reagent (POCl3/DMF) to form 2-chloro-3-formyl-1,8-naphthyridine. Introducing trifluoromethyl at position 7 requires prior functionalization of the pyridine precursor, as described in Section 1.1.

Buchwald-Hartwig Amination

Palladium-catalyzed amination replaces the chlorine atom at position 2 with an amine. Using Pd2(dba)3, Xantphos, and cesium carbonate in dioxane at 100°C, the reaction affords the target compound in moderate yields.

Representative Protocol

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3

  • Solvent: Dioxane, 100°C

  • Yield: ~40–55%

Comparative Analysis of Synthetic Routes

MethodKey IntermediateConditionsYield (%)AdvantagesLimitations
Gould-Jacobs6-CF3-2-aminopyridine250°C, diphenyl ether60–70High regioselectivityHigh-temperature requirements
Friedlander2-AminonicotinaldehydeEthanol, p-TsOH, reflux50–65One-pot synthesisLimited ketone availability
Meth-Cohn/Amination2-Chloro-7-CF3-naphthyridinePd catalysis, dioxane, 100°C40–55Late-stage functionalizationMultiple steps, moderate yields

Chemical Reactions Analysis

Types of Reactions

7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Potential

Research indicates that compounds similar to 7-trifluoromethyl-[1,8]naphthyridin-2-ylamine exhibit pharmacological activity targeting dopamine receptors. These compounds are being investigated for their potential use in treating central nervous system (CNS) disorders such as schizophrenia and depression. Some derivatives act as partial agonists or antagonists at dopamine D2 receptors, which are crucial in modulating mood and cognition .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. This activity is particularly relevant given the rise of antibiotic-resistant bacteria.

Material Science

Light-Emitting Diodes (LEDs)

In materials science, this compound is being utilized in the development of advanced materials such as light-emitting diodes (LEDs). Its unique electronic properties allow it to serve as a building block for organic semiconductors, enhancing the efficiency of light emission.

Dye-Sensitized Solar Cells

The compound can also be employed in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer to improve light absorption and conversion efficiency. The incorporation of trifluoromethyl groups enhances the stability and performance of these materials under operational conditions.

Biochemical Applications

Enzyme Modulation

This compound has shown potential in modulating enzyme activities. Its interactions with specific enzymes can lead to alterations in metabolic pathways, which may be beneficial in designing drugs that require precise enzyme inhibition or activation.

Gene Expression Regulation

Studies suggest that this compound may influence gene expression related to cell growth and differentiation. By acting on transcription factors or other regulatory proteins, it could potentially be used to develop therapies for diseases characterized by abnormal cell proliferation.

Table 1: Summary of Biological Activities of this compound

Activity Description References
AntipsychoticActs on dopamine D2 receptors; potential treatment for schizophrenia
AntimicrobialInhibits growth of various pathogens
LED DevelopmentServes as a building block for organic semiconductors
Dye-Sensitized Solar CellsEnhances light absorption and conversion efficiency
Enzyme ModulationAlters enzyme activities affecting metabolic pathways
Gene Expression RegulationInfluences transcription factors related to cell growth

Mechanism of Action

The mechanism of action of 7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
  • Structure : Two -CF₃ groups at positions 5 and 7; -NH₂ at position 2.
  • Synthesis : Condensation of 2,6-pyridinediamine with bis(trifluoromethyl)methane in 85% H₃PO₄ at 95 °C (67% yield) .
  • Properties: Increased lipophilicity (logP ~3.5) and steric bulk compared to the mono-CF₃ derivative.
  • Applications: Not explicitly reported, but bis-CF₃ derivatives are hypothesized to exhibit enhanced metabolic stability in drug candidates .
7-Methyl-1,8-naphthyridin-2-amine
  • Structure : -CH₃ at position 7; -NH₂ at position 2.
  • Synthesis: Base-catalyzed condensation of 2,6-diaminopyridine with ketones (e.g., 3-methyl-2,4-pentanedione) .
  • Properties : Lower molecular weight (159.19 g/mol vs. 217.17 g/mol for the CF₃ analog) and higher solubility in polar solvents. The electron-donating -CH₃ group increases amine basicity, favoring protonation in acidic environments.
  • Applications : Acts as a precursor for pivaloylation and other derivatizations (e.g., 7-(2,2-dimethylpropanamido) derivatives) .

Functional Group Modifications

N-Phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
  • Structure : -N-phenylamine at position 2; -CF₃ at positions 5 and 7.
  • Synthesis : Substitution of the -NH₂ group with a phenyl moiety via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .
  • Applications : Explored in kinase inhibition studies due to its rigid aromatic framework .
2,7-Dialkylamino-4-methyl-1,8-naphthyridines
  • Structure: Alkylamino groups at positions 2 and 7; -CH₃ at position 4.
  • Synthesis : Nucleophilic substitution of 2,7-dichloro-4-methyl-1,8-naphthyridine with alkylamines .
  • Properties: Strong fluorescence (λem ~450 nm) due to extended conjugation from alkylamino donors. The electron-rich system contrasts with the electron-deficient CF₃-substituted analogs.
  • Applications : Fluorescent probes in bioimaging and light-conversion films .

Physicochemical Data

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) logP Key Features
7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine 217.17 -CF₃ (7), -NH₂ (2) 179–181 ~2.8 High thermal stability, moderate solubility
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine 315.13 -CF₃ (5,7), -NH₂ (2) N/A ~3.5 Enhanced lipophilicity, steric bulk
7-Methyl-1,8-naphthyridin-2-amine 159.19 -CH₃ (7), -NH₂ (2) N/A ~1.2 High solubility, derivatization precursor
N-Phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine 385.27 -CF₃ (5,7), -NPh (2) N/A ~4.0 Rigid aromatic framework

Biological Activity

7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound can be characterized by the following structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Amino Group : Located at the 2-position, it can participate in various biological interactions.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound, including:

  • Nucleophilic Substitution : Involves the substitution of halogens with amino groups.
  • Cyclization Reactions : Formation of naphthyridine rings through cyclization of appropriate precursors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthyridines can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For instance, combinations of naphthyridine derivatives with antibiotics demonstrated enhanced efficacy against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideAntibiotic potentiation
This compoundAntimicrobial effects

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively investigated. For example, studies have shown that certain naphthyridines exhibit cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer cells. The mechanisms of action often involve apoptosis induction and cell cycle arrest independent of p53 pathways .

Case Study: Aaptamine Derivatives
Aaptamine and its derivatives have shown promising anticancer activity with IC50 values ranging from 10.47 to 15.03 μg/mL against several cancer cell lines . The compounds were found to intercalate into DNA and induce apoptosis through various pathways.

CompoundCancer Cell LineIC50 (μg/mL)Mechanism
AaptamineH1299 (NSCLC)10.47Apoptosis induction
AaptamineHeLa (Cervical)15.03DNA intercalation

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature95–120°CHigher temps favor cyclization
CatalystH₃PO₄ or CF₃COOHAcid strength affects regioselectivity
Reaction Time8–24 hoursProlonged time reduces side products

Q. Table 2: Analytical Markers for Characterization

TechniqueCritical ObservationsApplicationReference
¹H NMRδ 8.2–8.5 ppm (naphthyridine protons)Confirms core structure
LC-MSm/z [M+H]⁺ = 244.1Validates molecular weight
X-ray DiffractionIntermolecular H-bond distancesResolves crystal packing

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